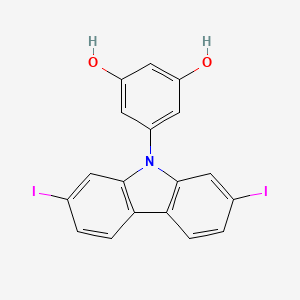
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound features a benzene ring substituted with two iodine atoms and a carbazole moiety, which imparts unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol typically involves the iodination of a carbazole precursor followed by coupling with a benzene-1,3-diol derivative. One common method includes:
Iodination of Carbazole: Carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 2 and 7 positions.
Coupling Reaction: The diiodo-carbazole is then coupled with benzene-1,3-diol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to hydrogen, leading to the formation of the parent carbazole derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the parent carbazole derivative.
Substitution: Formation of carbazole derivatives with various functional groups.
科学的研究の応用
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its excellent charge-transporting properties.
作用機序
The mechanism of action of 5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is primarily related to its electronic properties. The carbazole moiety acts as a hole-transporting material, facilitating the movement of positive charges in electronic devices. The iodine atoms and hydroxyl groups can participate in various interactions, influencing the compound’s reactivity and stability. In biological systems, the compound’s fluorescence can be used to track molecular interactions and cellular processes.
類似化合物との比較
Similar Compounds
1,3-Bis(N-carbazolyl)benzene: Known for its use in OLEDs as a host material for blue phosphorescent emitters.
1,3,5-Tris(carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics for its excellent hole-transporting properties.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Utilized in the development of organic semiconductors and light-emitting materials.
Uniqueness
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is unique due to the presence of iodine atoms, which can enhance its reactivity and electronic properties. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.
特性
CAS番号 |
922517-31-5 |
|---|---|
分子式 |
C18H11I2NO2 |
分子量 |
527.1 g/mol |
IUPAC名 |
5-(2,7-diiodocarbazol-9-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H11I2NO2/c19-10-1-3-15-16-4-2-11(20)6-18(16)21(17(15)5-10)12-7-13(22)9-14(23)8-12/h1-9,22-23H |
InChIキー |
DCYNYMSQSKHTIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)N(C3=C2C=CC(=C3)I)C4=CC(=CC(=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


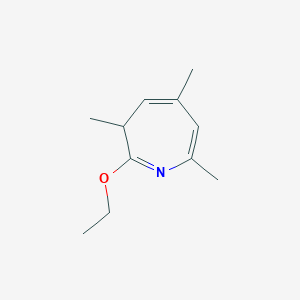
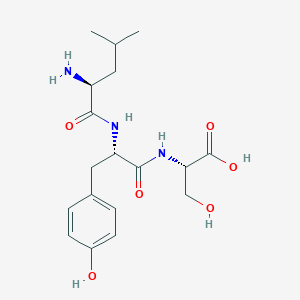
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
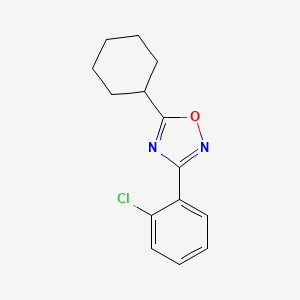
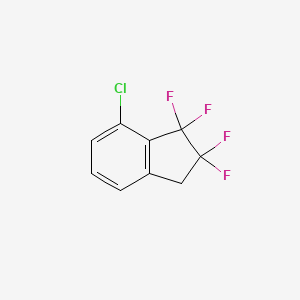
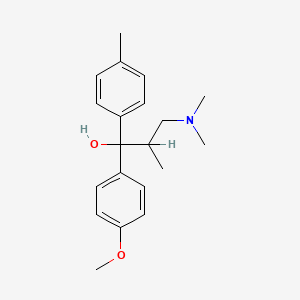
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

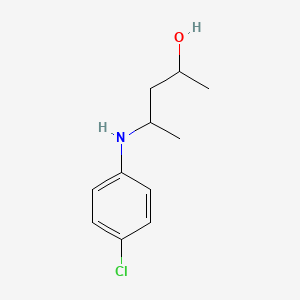
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
